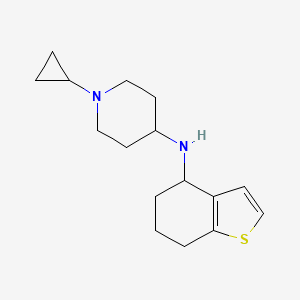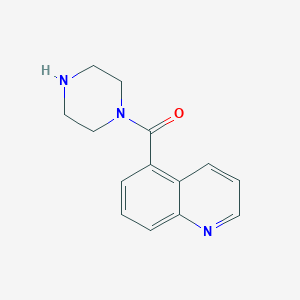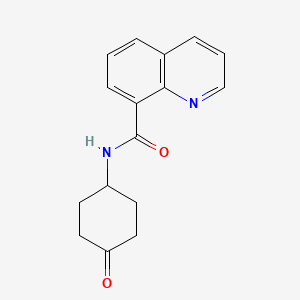
N-(4-oxocyclohexyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxocyclohexyl)quinoline-8-carboxamide, also known as CQ1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its ability to interact with biological systems, and its unique chemical structure makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4-oxocyclohexyl)quinoline-8-carboxamide is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N-(4-oxocyclohexyl)quinoline-8-carboxamide has also been shown to modulate the activity of various receptors, including the cannabinoid receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(4-oxocyclohexyl)quinoline-8-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-(4-oxocyclohexyl)quinoline-8-carboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-oxocyclohexyl)quinoline-8-carboxamide is its ability to interact with multiple biological targets, making it a versatile tool for studying various biological processes. However, one limitation of N-(4-oxocyclohexyl)quinoline-8-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on N-(4-oxocyclohexyl)quinoline-8-carboxamide. One area of interest is the development of more potent and selective analogs of N-(4-oxocyclohexyl)quinoline-8-carboxamide, which could have improved efficacy and reduced side effects. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-oxocyclohexyl)quinoline-8-carboxamide and its interactions with biological targets.
Métodos De Síntesis
The synthesis of N-(4-oxocyclohexyl)quinoline-8-carboxamide involves the reaction of 4-oxocyclohexylamine and 8-chloroquinoline-5-carboxylic acid in the presence of a base catalyst. The resulting product is then purified through a series of filtration and recrystallization steps to obtain a pure form of N-(4-oxocyclohexyl)quinoline-8-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-oxocyclohexyl)quinoline-8-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Propiedades
IUPAC Name |
N-(4-oxocyclohexyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-13-8-6-12(7-9-13)18-16(20)14-5-1-3-11-4-2-10-17-15(11)14/h1-5,10,12H,6-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBVYGFOEMKPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

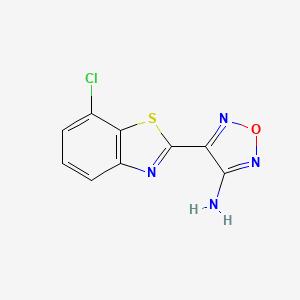
![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)
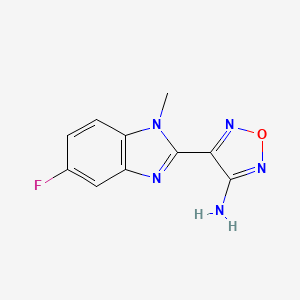
![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
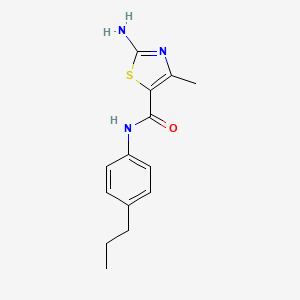

![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)
